4,5-Difluoro-2-methoxybenzyl bromide
Description
Significance of Fluorine in Aromatic Systems within Chemical Research
The incorporation of fluorine into aromatic systems is a widely employed strategy in modern chemical research, particularly in medicinal chemistry. tandfonline.com Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules when substituted for hydrogen. tandfonline.comconsensus.app Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the electronic distribution within an aromatic ring. tandfonline.com
This modification can lead to several beneficial effects:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation. Placing fluorine at a metabolically vulnerable position on an aromatic ring can block this pathway, thereby increasing the molecule's in vivo half-life. tandfonline.comresearchgate.netdntb.gov.ua
Binding Affinity: The introduction of fluorine can enhance the binding affinity of a molecule to its biological target. tandfonline.comresearchgate.net This can occur through favorable electrostatic interactions with the protein's active site.
Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, which in turn affects its membrane permeability and bioavailability. tandfonline.comresearchgate.net Furthermore, it can alter the pKa of nearby functional groups, which can be crucial for optimizing a drug candidate's absorption and distribution profile. tandfonline.com
Given these advantages, a significant percentage of commercially available pharmaceuticals and agrochemicals contain at least one fluorine atom. researchgate.net The strategic introduction of fluorine into aromatic scaffolds continues to be a key approach in the design and optimization of biologically active compounds. consensus.app
Role of Benzylic Halides in Contemporary Organic Synthesis
Benzylic halides, including benzyl (B1604629) bromides, are fundamental reagents in contemporary organic synthesis. wisdomlib.org Their importance stems from the unique reactivity of the halogen-bearing benzylic carbon. This carbon is adjacent to an aromatic ring, which allows for the stabilization of reaction intermediates, such as carbocations or radicals, through resonance. masterorganicchemistry.com
Benzylic halides are excellent electrophiles and are widely used in nucleophilic substitution reactions. quora.com They can react through both Sₙ1 and Sₙ2 mechanisms. youtube.com The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzyl carbocation, while the Sₙ2 pathway is also efficient, particularly for primary benzylic halides. quora.comyoutube.com This versatile reactivity makes them ideal for constructing carbon-carbon and carbon-heteroatom bonds. For instance, they are frequently used to introduce the benzyl protecting group for alcohols, phenols, and carboxylic acids, a foundational strategy in multi-step synthesis.
Beyond substitution reactions, benzylic halides are key precursors in a variety of other transformations, including:
Cross-coupling reactions: They serve as coupling partners in reactions like Suzuki, Stille, and Sonogashira couplings to form more complex molecular architectures. wisdomlib.org
Organometallic reagent formation: They react with metals like magnesium to form Grignard reagents, providing access to nucleophilic benzyl species.
Elimination reactions: Under appropriate basic conditions, they can undergo elimination to form styrenes. youtube.com
The ability to install a good leaving group at the benzylic position provides a gateway to a wide array of functional group transformations, cementing the role of benzylic halides as indispensable tools in the synthetic chemist's arsenal. masterorganicchemistry.comrsc.org
Overview of 4,5-Difluoro-2-methoxybenzyl Bromide as a Research Target
This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in chemical research and organic synthesis. fishersci.no This molecule integrates the key features discussed previously: the modulating effects of fluorine atoms on an aromatic ring and the synthetic versatility of a benzylic bromide. The specific substitution pattern—two adjacent fluorine atoms and a methoxy (B1213986) group—provides a unique electronic and steric environment, making it a targeted building block for creating highly functionalized molecules.
The presence of the difluoro motif is significant for applications in medicinal chemistry and materials science, where such structures are known to influence conformational preferences and metabolic stability. The methoxy group further modifies the ring's electronic properties and can offer an additional point for chemical modification. The primary utility of this compound lies in its function as an alkylating agent, enabling the introduction of the "4,5-difluoro-2-methoxyphenylmethyl" moiety into various substrates through nucleophilic substitution reactions.
Below are the key chemical properties of this compound.
| Property | Value |
|---|---|
| CAS Number | 886499-64-5 echemi.com |
| Molecular Formula | C₈H₇BrF₂O echemi.com |
| Molecular Weight | 237.04 g/mol echemi.com |
| Synonym | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene echemi.com |
| InChI Key | PRLKVWCFDNQAED-UHFFFAOYSA-N echemi.com |
As a research chemical, it is primarily used in laboratory settings for the synthesis of novel compounds whose properties are being investigated for potential applications in pharmaceuticals, agrochemicals, or advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4,5-difluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKVWCFDNQAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250676 | |
| Record name | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-64-5 | |
| Record name | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Difluoro 2 Methoxybenzyl Bromide and Analogues
Established Synthetic Pathways for Benzylic Bromides
The conversion of a methyl group on an aromatic ring to a bromomethyl group is a fundamental transformation in organic synthesis. Two principal pathways for achieving this are radical halogenation and nucleophilic substitution.
Radical Halogenation Approaches to Benzylic Bromides
Radical halogenation is a common method for the synthesis of benzylic bromides from toluene (B28343) derivatives. numberanalytics.com This reaction involves the substitution of a hydrogen atom at the benzylic position—the carbon atom directly attached to the aromatic ring—with a bromine atom. numberanalytics.com The process is initiated by heat, light, or a chemical radical initiator, which generates a halogen radical. numberanalytics.com This radical then abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. jove.comjove.com The high stability of this intermediate explains the high regioselectivity of the reaction, which occurs almost exclusively at the benzylic position. jove.comjove.com
The most widely used reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or light. jove.comjove.comyoutube.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors the radical substitution pathway over competing electrophilic addition to the aromatic ring. masterorganicchemistry.com
| Brominating Agent | Initiator/Condition | Solvent | Key Features |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) or Acetonitrile (B52724) | High selectivity for benzylic position; minimizes aromatic bromination. jove.comjove.com |
| N-Bromosuccinimide (NBS) | UV Light (Photochemical) | Benzene (B151609) or Chlorobenzene | Avoids chemical initiators; reaction is light-dependent. rsc.org |
| Bromine (Br₂) | Light or Heat | Non-polar solvents | Less selective than NBS; can lead to multiple brominations or aromatic substitution. masterorganicchemistry.com |
Nucleophilic Substitution Routes to Benzylic Bromides
An alternative route to benzylic bromides involves the nucleophilic substitution of a benzylic alcohol. This is a two-step process where the hydroxyl group is first converted into a good leaving group, which is then displaced by a bromide ion. vaia.com Benzylic alcohols are particularly suited for these reactions because the intermediate benzylic carbocation is stabilized by resonance with the aromatic ring, facilitating Sₙ1-type reactions. pearson.com
Common reagents for this conversion include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). google.comgoogle.com Another effective method is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert the alcohol to the bromide under mild conditions. tandfonline.com
| Reagent System | Typical Conditions | Mechanism Type | Advantages |
|---|---|---|---|
| Hydrobromic Acid (HBr) | Aqueous solution, often with a catalyst like H₂SO₄ | Primarily Sₙ1 | Uses readily available and inexpensive reagents. google.com |
| Phosphorus Tribromide (PBr₃) | Anhydrous ether or dichloromethane | Primarily Sₙ2 | Effective for primary and secondary alcohols. |
| Triphenylphosphine (PPh₃) / N-Bromosuccinimide (NBS) | Dichloromethane or solvent-free (microwave) | Sₙ2-like | Mild conditions, high yields, and rapid reaction times under microwave irradiation. tandfonline.com |
Strategies for Incorporating Fluorine and Methoxy (B1213986) Moieties
The synthesis of 4,5-difluoro-2-methoxybenzyl bromide requires precise methods for introducing the fluorine and methoxy groups onto the benzene ring at the correct positions.
Directed Fluorination Techniques for Aromatic Systems
The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. nih.gov Direct C-H fluorination is a challenging transformation, but several methods have been developed. Electrophilic fluorination is a common approach, utilizing reagents that act as a source of an electrophilic fluorine atom ("F⁺"). mdpi.com
Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. mdpi.comresearchgate.net These are stable, solid reagents that can fluorinate electron-rich aromatic systems. mdpi.comresearchgate.net The regioselectivity of the reaction is directed by the existing substituents on the ring, following the general principles of electrophilic aromatic substitution. More recent advances include metal-catalyzed, particularly palladium-catalyzed, C-H fluorination, which can offer different selectivity profiles. researchgate.net
| Agent | Full Name | Key Characteristics |
|---|---|---|
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly versatile, stable, and soluble electrophilic fluorine source. mdpi.com |
| NFSI | N-Fluorobenzenesulfonimide | Crystalline, stable, and highly soluble reagent used for fluorination of both aliphatic and aromatic compounds. researchgate.net |
| [¹⁸F]F₂ | Elemental Fluorine (radioisotope) | Highly reactive gas, often used in radiolabeling for PET imaging, but less compatible with complex functional groups. nih.gov |
Regioselective Methoxy Group Introduction on Aromatic Rings
The placement of a methoxy group on an aromatic ring is typically achieved through nucleophilic substitution on a pre-functionalized ring or via electrophilic aromatic substitution. The Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent like methyl iodide or dimethyl sulfate, is a classic and reliable method.
For direct functionalization, electrophilic aromatic substitution can be used to introduce a hydroxyl group, which is then methylated. nih.gov The regioselectivity is controlled by the directing effects of the substituents already present on the aromatic ring. cardiff.ac.uk For example, activating groups will direct the incoming electrophile to the ortho and para positions. Modern methods also include copper-catalyzed methoxylation of aryl halides, which provides a route to methoxyarenes from readily available starting materials. google.com
Green Chemistry Principles in the Synthesis of Substituted Benzyl (B1604629) Bromides
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of benzyl bromides has been a focus of such efforts, aiming to replace hazardous reagents and solvents and to improve energy efficiency. rsc.orgrsc.org
Key green chemistry strategies applied to benzylic bromination include:
Solvent Replacement : Replacing hazardous chlorinated solvents like carbon tetrachloride (CCl₄) with safer alternatives such as acetonitrile or even performing reactions under solvent-free conditions. tandfonline.comorganic-chemistry.org
Alternative Energy Sources : The use of microwave irradiation or photochemistry can significantly reduce reaction times and energy consumption. rsc.orgtandfonline.com Microwave-assisted reactions of benzylic alcohols with PPh₃/NBS can be completed in seconds under solvent-free conditions. tandfonline.com
Flow Chemistry : Continuous-flow photochemical reactors offer enhanced safety and scalability for radical brominations. rsc.org They allow for precise control of reaction parameters and uniform irradiation, improving efficiency and minimizing byproduct formation compared to batch processes. rsc.org
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This can involve using catalytic systems or in-situ generation of reagents to minimize waste. A method for benzylic bromination has been developed using an in-situ generated Br₂ from NaBrO₃/HBr in a continuous flow system. rsc.org
| Principle | Traditional Method | Green Alternative | Benefit |
|---|---|---|---|
| Safer Solvents | Carbon Tetrachloride (CCl₄) | Acetonitrile, Tetrahydrofuran (THF), or solvent-free. organic-chemistry.orgresearchgate.net | Reduces toxicity and environmental impact. |
| Energy Efficiency | Conventional heating (hours) | Microwave irradiation (seconds to minutes). tandfonline.com | Drastic reduction in reaction time and energy use. |
| Process Safety & Efficiency | Large-scale batch reaction | Continuous-flow photoreactor. rsc.org | Improved heat transfer, safety, and uniform irradiation. rsc.org |
| Waste Reduction | Use of stoichiometric reagents | Catalytic systems, in-situ reagent generation. rsc.orgcardiff.ac.uk | Minimizes waste and improves atom economy. |
Atom Economy Maximization in Bromination Reactions
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. Traditional benzylic bromination methods, such as the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS), often exhibit poor atom economy. researchgate.net The reaction produces a stoichiometric amount of succinimide (B58015) as a byproduct, which is considered waste.
To address this, research has focused on alternative brominating systems that maximize the incorporation of bromine atoms into the final product. A highly effective strategy is the in situ generation of molecular bromine (Br₂) from more atom-economical sources. One such system combines an alkali metal bromide (e.g., NaBr) with an oxidizing agent like hydrogen peroxide (H₂O₂). researchgate.net This method is particularly attractive as the primary byproduct is water, a benign substance. researchgate.netresearchgate.net
| Brominating Agent/System | Typical Byproducts | Atom Economy Principle | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Succinimide | Poor; stoichiometric byproduct generated. | researchgate.net |
| H₂O₂/HBr | Water | Excellent; byproduct is environmentally benign. | researchgate.netresearchgate.net |
| NaBr/H₂O₂ | Water, Na⁺ salt | High; utilizes inexpensive bromide salts and produces water. | researchgate.net |
| NaBr/NaBrO₃ | Water, Na⁺ salt | High; efficient use of bromine atoms. | acs.org |
| FeBr₂ (catalytic) / NBS | Succinimide | Improved efficiency through catalysis, reducing waste from side reactions. | sdu.edu.cn |
Solvent-Free Reaction Conditions and Sustainable Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Classical benzylic brominations have historically used hazardous chlorinated solvents like carbon tetrachloride (CCl₄), which is now largely phased out due to its toxicity and environmental persistence. masterorganicchemistry.com A primary goal of green chemistry is to replace such solvents with safer alternatives or to eliminate their use entirely.
Solvent-free, or neat, reaction conditions represent an ideal scenario, significantly reducing waste and simplifying product purification. Continuous flow photochemistry has enabled the solvent-free preparation of benzyl bromides with outstanding mass efficiency. rsc.orgrsc.org By eliminating the organic solvent, the process mass intensity (PMI), a key green chemistry metric that measures the total mass of materials used to produce a certain mass of product, can be drastically reduced from 13.25 to as low as 4.33. rsc.orgrsc.org
When a solvent is necessary, water is an excellent green alternative due to its non-toxicity, non-flammability, and abundance. researchgate.net Benzylic brominations performed "on water," using systems like H₂O₂-HBr, have been shown to be efficient without the need for organic solvents. researchgate.netresearchgate.net This approach is particularly effective for converting methyl-arenes into benzyl bromides. researchgate.net
Other sustainable media that have been explored include ionic liquids and deep eutectic solvents (DESs). researchgate.netresearchgate.net Ionic liquids have been used for Wohl-Ziegler brominations, offering an alternative to volatile organic compounds. researchgate.net DESs, such as a mixture of choline (B1196258) chloride and urea, are emerging as highly promising green solvents. researchgate.net They are biodegradable, have low volatility, and can sometimes act as both the solvent and a catalyst, streamlining the reaction process. researchgate.net
| Reaction Medium | Advantages | Example Application | Reference |
|---|---|---|---|
| Solvent-Free (Neat) | Eliminates solvent waste, simplifies workup, reduces PMI. | Continuous flow photochemical bromination. | rsc.orgrsc.org |
| Water ("On Water") | Non-toxic, non-flammable, abundant, inexpensive. | Free radical bromination with H₂O₂/HBr system. | researchgate.netresearchgate.net |
| Ionic Liquids | Low volatility, potential for recyclability. | Wohl-Ziegler bromination of benzylic methyl groups. | researchgate.net |
| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, can act as catalyst and solvent. | Benzylation of phenols with benzyl bromide. | researchgate.net |
| Greener Organic Solvents (e.g., 1,2-dichlorobenzene) | Less toxic alternative to CCl₄. | Benzylic bromination with NBS. | koreascience.kr |
Reduction of Auxiliary Substances and Waste Prevention in Benzylic Synthesis
Minimizing or eliminating the use of auxiliary substances, such as catalysts, initiators, and separating agents, is a key principle of waste prevention in chemical synthesis. Traditional methods often rely on stoichiometric radical initiators like benzoyl peroxide, which can be explosive and contribute to waste. sdu.edu.cn Modern approaches favor catalytic systems that are used in small quantities and can be recycled. For example, the use of catalytic zirconium(IV) chloride with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) prevents competing aromatic ring bromination, thus reducing the formation of unwanted byproducts. scientificupdate.com
One-pot syntheses are highly effective for waste prevention as they eliminate the need for purification of intermediates, which saves on solvents and reduces material loss. A one-pot method for preparing 2-bromo-4,5-dimethoxybenzyl bromide, an analogue of the target compound, has been developed using a bromide/bromate system. google.compatsnap.com This process, which combines aromatic and benzylic bromination in a single vessel, is simple, safe, and significantly improves the yield to 85%, making it suitable for industrial production. google.compatsnap.com
Continuous flow processing is another powerful tool for waste reduction. These systems offer superior control over reaction parameters, leading to higher selectivity and reduced byproduct formation. rsc.orgrsc.org Furthermore, they allow for the efficient recycling of unreacted starting materials and byproducts. acs.org In the synthesis of p-bromobenzyl bromide, for instance, unreacted starting material and the dibromo byproduct were recycled, and the dibromo product was chemically converted back into the desired monobromo product or the starting material, leading to a process with zero organic waste. acs.org The use of phase-transfer catalysis can also facilitate reactions between immiscible reactants, potentially reducing the need for large volumes of organic solvents and simplifying catalyst separation and recycling. biomedres.us
Reactivity and Mechanistic Investigations of 4,5 Difluoro 2 Methoxybenzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Center
The reactivity of 4,5-Difluoro-2-methoxybenzyl bromide in nucleophilic substitution reactions is dictated by the electronic properties of the substituents on the aromatic ring and their influence on the stability of intermediates and transition states. The benzylic carbon is the focal point for these reactions, which can proceed through either a stepwise (SN1) or a concerted (SN2) mechanism. imgroupofresearchers.com The presence of a methoxy (B1213986) group and two fluorine atoms creates a complex electronic environment that influences which pathway is favored.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds in two steps, with the initial, rate-determining step being the formation of a carbocation intermediate. chemicalnote.comlibretexts.org The stability of this carbocation is the primary factor governing the reaction rate. chemicalnote.com For benzylic bromides, this carbocation is stabilized by resonance with the adjacent aromatic ring. dalalinstitute.comyoutube.com
In the case of this compound, the substituents on the ring have competing effects:
Methoxy Group (-OCH3): Located at the ortho position, the methoxy group is a strong electron-donating group through resonance (+M effect). It can effectively delocalize the positive charge of the benzylic carbocation, thereby increasing its stability. This stabilization significantly promotes the SN1 pathway. researchgate.net
Fluorine Atoms (-F): The two fluorine atoms at the meta and para positions relative to the methoxy group are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect), which tends to destabilize the carbocation by pulling electron density away from the ring. researchgate.net
Table 1: Factors Influencing SN1 Reactivity of this compound
| Factor | Influence on SN1 Pathway | Rationale |
| Benzylic Position | Favorable | The resulting carbocation is resonance-stabilized by the benzene (B151609) ring. dalalinstitute.com |
| Methoxy Group (-OCH3) | Favorable (Activating) | Stabilizes the carbocation through electron donation via resonance (+M effect). researchgate.net |
| Fluorine Atoms (-F) | Unfavorable (Deactivating) | Destabilize the carbocation through the strong electron-withdrawing inductive effect (-I effect). researchgate.net |
| Leaving Group (Br-) | Favorable | Bromide is a good leaving group, capable of stabilizing the negative charge. |
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs. imgroupofresearchers.com This pathway is highly sensitive to steric hindrance and the electronic nature of the substrate. researchgate.netslideshare.net
For this compound:
Steric Effects: The benzylic carbon (a primary carbon) is relatively unhindered, which is a favorable condition for the backside attack characteristic of SN2 reactions. spcmc.ac.in
Electronic Effects: The analysis is more complex. The strong inductive electron withdrawal by the fluorine atoms increases the partial positive charge on the benzylic carbon, making it a more attractive target for nucleophiles and thus accelerating the SN2 reaction. figshare.comnih.govacs.org Conversely, the electron-donating methoxy group can decrease the electrophilicity of the benzylic carbon. However, computational studies on substituted benzyl (B1604629) systems suggest that the SN2 reactivity is largely governed by the electrostatic interaction between the nucleophile and the reaction center. figshare.comnih.govacs.org The delocalization of charge into the aromatic ring in the SN2 transition state is considered limited. nih.govacs.org
Therefore, it is plausible that both SN1 and SN2 mechanisms can operate concurrently, with the dominant pathway depending on the specific reaction conditions, such as the nucleophile's strength and the solvent's polarity. researchgate.net Strong nucleophiles and less polar solvents tend to favor the SN2 pathway, while weak nucleophiles and polar, protic solvents favor the SN1 pathway. spcmc.ac.in
Radical Processes Involving the Benzylic Position
The benzylic C-H and C-Br bonds can undergo homolytic cleavage to form radical intermediates, opening pathways to reactions distinct from nucleophilic substitutions.
A benzylic radical can be generated from this compound through the homolytic cleavage of the carbon-bromine bond, a process that can be initiated by heat or UV light. masterorganicchemistry.com The resulting 4,5-difluoro-2-methoxybenzyl radical is stabilized by resonance with the aromatic ring, similar to the carbocation. masterorganicchemistry.com
This radical is a key intermediate in free-radical halogenation reactions. youtube.com For instance, if the starting material were 4,5-difluoro-2-methoxytoluene, reaction with a bromine source like N-Bromosuccinimide (NBS) under radical initiation conditions would proceed via the formation of this benzylic radical, followed by abstraction of a bromine atom to yield the final product. masterorganicchemistry.comyoutube.com The stability of the benzylic radical makes this position highly selective for radical bromination.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). While less commonly discussed in the context of radical reactions, it is a potential factor that could influence reaction pathways. The bromine atom in this compound could theoretically form a halogen bond with a Lewis basic solvent or reagent. This interaction could modulate the C-Br bond's susceptibility to homolysis or influence the trajectory of an incoming radical species, although specific research into this effect for this particular molecule is limited.
Electrophilic Aromatic Substitution Reactions on the Fluorinated Methoxybenzene Ring
For the this compound ring system:
Activating/Deactivating Effects:
-OCH3 (Methoxy): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+M effect), making the ring more nucleophilic. youtube.com
-F (Fluoro): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect), but they are ortho, para-directing because their lone pairs can donate electron density through resonance (+M effect). ijrar.orgyoutube.com
-CH2Br (Bromomethyl): This is a weakly deactivating group due to the inductive effect of the bromine atom.
Directing Effects:
The powerful methoxy group is an ortho, para-director. It will direct incoming electrophiles to positions 3 and 6.
The fluorine atoms are also ortho, para-directors. The fluorine at C4 directs to C3 and C5. The fluorine at C5 directs to C4 and C6.
Considering these effects, the methoxy group is the dominant directing group due to its strong activating nature. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the methoxy group, which are positions 3 and 6. Position 6 is sterically less hindered than position 3 (which is between the methoxy and bromomethyl groups), suggesting that substitution at position 6 would be the major product.
Transition Metal-Catalyzed Transformations
Transition metal catalysis provides a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, and benzyl bromides are common substrates in these transformations. The reactivity of the benzylic C-Br bond in this compound makes it a suitable candidate for various coupling reactions, enabling the introduction of diverse molecular fragments.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing C-C bonds. nih.gov Benzyl halides, including this compound, are competent electrophilic partners in several such reactions, most notably the Suzuki-Miyaura coupling.
In a typical Suzuki-Miyaura reaction, a benzyl halide undergoes coupling with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium(0) catalyst and a base. researchgate.netnih.gov The catalytic cycle is generally understood to commence with the oxidative addition of the benzyl bromide to a Pd(0) complex, forming a benzylpalladium(II) intermediate. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to furnish the diarylmethane product and regenerate the Pd(0) catalyst. nih.gov While this reaction is widely applied, specific literature examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented. However, the general reactivity of benzyl bromides suggests its applicability. researchgate.net
Another important transformation is the Mizoroki-Heck reaction, which typically couples aryl or vinyl halides with alkenes. mdpi.commdpi.com While the classical Heck reaction involves a β-hydride elimination step not possible for benzyl halides, related "reductive Heck" reactions have been developed that couple aryl bromides with olefins to form C(sp²)–C(sp³) bonds. rsc.org These reactions proceed under modified conditions, often using a hydride source, to achieve hydroarylation of the alkene.
Nickel-Catalyzed Functionalizations of Benzyl Bromides
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. organic-chemistry.org Nickel catalysts can effectively activate C-F bonds and are used in the reductive cross-coupling of various organic electrophiles. beilstein-journals.orgtohoku.ac.jp These reactions are particularly useful for forming C(sp²)–C(sp³) or C(sp³)–C(sp³) bonds from two different halide partners.
Nickel-catalyzed reductive cross-couplings often employ a stoichiometric metallic reductant, such as manganese (Mn) or zinc (Zn), to facilitate the catalytic cycle. nih.gov For instance, the asymmetric reductive cross-coupling between vinyl bromides and benzyl chlorides has been successfully developed. nih.gov This type of reaction demonstrates the utility of benzyl halides as substrates in nickel catalysis. The general mechanism involves the sequential oxidative addition of the two organic halides to the nickel center, which is maintained in a low oxidation state by the metallic reductant.
Although specific studies focusing on this compound are not prevalent, the established reactivity of benzyl halides in nickel-catalyzed systems suggests its potential as a substrate for forming complex molecules. researchgate.netrsc.orgnih.gov
Reactions with Specific Nucleophiles and Reagents
Triazole Formation via Click Chemistry using this compound
The formation of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used ligation reaction. scispace.comnih.govrsc.org The synthesis of a triazole using this compound requires a two-step sequence.
First, the benzyl bromide is converted into the corresponding azide (B81097), 1-(azidomethyl)-4,5-difluoro-2-methoxybenzene . This is typically achieved through a standard SN2 substitution reaction with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like DMSO or DMF. researchgate.net
Second, the resulting benzyl azide serves as the 1,3-dipole in the CuAAC reaction with a terminal alkyne. The reaction is catalyzed by a copper(I) source, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). scispace.com The process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole product. nih.gov This methodology allows for the facile connection of the 4,5-difluoro-2-methoxybenzyl moiety to a wide array of alkyne-containing molecules.
Functionalization with Phosphorous-Containing Reagents
The electrophilic benzylic carbon of this compound is susceptible to nucleophilic attack by trivalent phosphorus compounds, leading to the formation of stable phosphorus-carbon bonds.
A primary example is the Michaelis-Arbuzov reaction , which is a classic method for synthesizing phosphonate (B1237965) esters. organic-chemistry.orgwikipedia.org The reaction involves treating the benzyl bromide with a trialkyl phosphite (B83602), such as triethyl phosphite. The mechanism begins with the SN2 attack of the nucleophilic phosphorus atom on the benzylic carbon, displacing the bromide and forming a quasi-phosphonium salt intermediate. In the second step, the displaced bromide ion attacks one of the ethyl groups of the phosphite ester, leading to the formation of the stable dialkyl benzylphosphonate and bromoethane (B45996) as a byproduct. wikipedia.org These reactions are often carried out by heating the neat reactants. google.com
Alternatively, reaction with triphenylphosphine (B44618) (PPh₃) yields a stable phosphonium salt . youtube.com This SN2 reaction is typically performed by heating the reactants in a suitable solvent like toluene (B28343) or acetonitrile (B52724). rsc.org The resulting (4,5-difluoro-2-methoxybenzyl)triphenylphosphonium bromide is a crystalline solid that can be isolated by filtration. Phosphonium salts are crucial intermediates in organic synthesis, most notably as precursors to phosphorus ylides for the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com
Advanced Spectroscopic and Spectrometric Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and through-space proximity of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for structural elucidation. For 4,5-Difluoro-2-methoxybenzyl bromide, these methods confirm the presence and arrangement of hydrogen and carbon atoms.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the three different types of protons: the methoxy (B1213986) group protons, the benzylic methylene (B1212753) protons, and the aromatic protons. The methoxy (-OCH₃) protons would appear as a sharp singlet, typically downfield due to the electron-withdrawing oxygen atom. The benzylic methylene (-CH₂Br) protons would also appear as a singlet, further downfield due to the combined deshielding effects of the aromatic ring and the bromine atom. The two aromatic protons are chemically non-equivalent and would appear as complex multiplets due to coupling with each other (³JHH) and with the two fluorine atoms (JHF).
The ¹³C NMR spectrum provides information on the carbon skeleton. oregonstate.edu The spectrum would display signals for all eight carbon atoms in the molecule. The chemical shifts are influenced by the substituents; carbons bonded to electronegative atoms like oxygen, fluorine, and bromine are shifted downfield. Notably, the carbons directly bonded to fluorine atoms (C-4 and C-5) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Smaller two- and three-bond couplings (²JCF, ³JCF) would also be observable for other carbons in the aromatic ring, providing definitive evidence for the substitution pattern. researchgate.netbeilstein-journals.org
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | Ar-H (C3-H) | ~7.1 - 7.3 | dd (doublet of doublets) | ³JHH, ⁴JHF |
| Ar-H (C6-H) | ~6.9 - 7.1 | dd (doublet of doublets) | ³JHH, ³JHF | |
| -CH₂Br | ~4.5 - 4.7 | s (singlet) | - | |
| -OCH₃ | ~3.8 - 4.0 | s (singlet) | - | |
| ¹³C | C=O (aromatic) | ~150 - 160 (d, ¹JCF) | d (doublet) | Large |
| C-F (aromatic) | ~145 - 155 (d, ¹JCF) | d (doublet) | Large | |
| C-O (aromatic) | ~155 - 160 | m (multiplet) | JCF | |
| C-C (aromatic) | ~115 - 125 | m (multiplet) | JCF | |
| C-H (aromatic) | ~110 - 120 | m (multiplet) | JCF | |
| C-H (aromatic) | ~100 - 110 | m (multiplet) | JCF | |
| -OCH₃ | ~55 - 60 | s (singlet) | - | |
| -CH₂Br | ~25 - 35 | t (triplet, from C-H) | ¹JCH |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio. nih.gov The large chemical shift dispersion of ¹⁹F makes it an exceptionally sensitive probe of the local electronic environment, and therefore, of molecular conformation. acs.orgrsc.org
In this compound, the two fluorine atoms are in chemically distinct environments (one is ortho to a hydrogen, the other is meta). This would result in two separate signals in the ¹⁹F NMR spectrum. The precise chemical shifts of these fluorine nuclei are highly dependent on the molecule's conformation, particularly the rotational orientation of the methoxy and benzyl (B1604629) bromide groups relative to the aromatic ring. researchgate.net By analyzing these chemical shifts, and potentially through-space couplings to nearby protons (e.g., on the methoxy or methylene groups) via Nuclear Overhauser Effect (NOE) experiments, researchers can deduce the preferred solution-state conformation of the molecule.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS is critical for confirming its elemental composition of C₈H₇BrF₂O. nih.govnih.gov The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the molecular formula. rsc.org
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrF₂O |
| Nominal Mass | 236 u |
| Theoretical Exact Mass ([M]⁺, for ⁷⁹Br) | 235.9648 Da |
| Theoretical Exact Mass ([M+2]⁺, for ⁸¹Br) | 237.9628 Da |
In addition to determining molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions.
A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two m/z units.
The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event would be the loss of the bromine radical (•Br) to form a highly stable, resonance-delocalized benzylic carbocation. This fragment would be expected to be the base peak in the spectrum. Further fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of formaldehyde (B43269) (CH₂O). youtube.comyoutube.com
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula |
|---|---|---|---|
| 236 | 238 | Molecular Ion [M]⁺ | [C₈H₇BrF₂O]⁺ |
| 157 | - | [M - Br]⁺ (Benzylic carbocation) | [C₈H₇F₂O]⁺ |
| 142 | - | [M - Br - CH₃]⁺ | [C₇H₄F₂O]⁺ |
| 127 | - | [M - Br - CH₂O]⁺ | [C₇H₅F₂]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, providing valuable information about the functional groups present. nih.gov
Infrared (IR) Spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the methoxy and methylene groups would be found just below 3000 cm⁻¹. scielo.org.za The C=C stretching vibrations of the aromatic ring would produce characteristic peaks in the 1500-1600 cm⁻¹ region. Strong absorptions corresponding to the C-O stretch of the aryl ether and the C-F stretches are also expected in the fingerprint region (typically 1300-1000 cm⁻¹). youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule, particularly in systems with conjugation. The benzene (B151609) ring in this compound acts as a chromophore. The π → π* electronic transitions of the aromatic system are expected to produce characteristic absorption bands in the UV region. researchgate.net The presence of substituents (auxochromes) like the fluoro and methoxy groups will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene, typically shifting them to longer wavelengths (a bathochromic shift).
| Spectroscopy | Feature | Predicted Absorption Range |
|---|---|---|
| Infrared (IR) | Aromatic C-H Stretch | 3050 - 3150 cm⁻¹ |
| sp³ C-H Stretch (-OCH₃, -CH₂Br) | 2850 - 3000 cm⁻¹ | |
| Aromatic C=C Stretch | 1500 - 1600 cm⁻¹ | |
| C-O Ether Stretch | 1200 - 1275 cm⁻¹ | |
| C-F Stretch | 1100 - 1250 cm⁻¹ | |
| UV-Visible | π → π* (E2-band) | ~210 - 230 nm |
| π → π* (B-band) | ~260 - 280 nm |
X-ray Crystallography for Solid-State Structural Determination
The process for these related compounds involved collecting powder X-ray diffraction data at ambient temperatures. rero.ch The crystal structures were solved using direct-space techniques, such as genetic algorithms, followed by Rietveld refinement for optimizing the structural model. rero.ch For instance, in the case of 3,5-dimethoxybenzyl bromide, the analysis led to the assignment of the P21/c space group, with four molecules per unit cell. rero.ch Such analyses reveal critical structural parameters, including the orientation of the substituent groups. In the determined structure of 3,5-dimethoxybenzyl bromide, the bromine atom of the bromomethyl group is positioned out of the phenyl ring's plane, while the methoxy groups lie close to this plane. rero.ch
This detailed structural information is crucial for understanding the intermolecular interactions that govern the crystal packing and, consequently, the material's bulk properties. Although these two molecules differ by only a single methoxy group, their structural properties were found to be significantly different, highlighting the sensitivity of crystal packing to subtle changes in molecular structure. rero.chcardiff.ac.uk
Table 1: Crystallographic Data for a Related Methoxybenzyl Bromide Derivative
| Parameter | 3,5-Dimethoxybenzyl Bromide |
|---|---|
| Space Group | P21/c |
| Molecules per Unit Cell (Z) | 4 |
| Molecules in Asymmetric Unit (Z') | 1 |
| Data Collection | Laboratory Powder X-ray Diffraction |
| Structure Solution | Direct-space Genetic Algorithm |
This table presents data for a structurally related compound to illustrate the type of information obtained from X-ray crystallography. rero.ch
Investigation of Gas-Phase Species via Vibronic Emission Spectroscopy of Difluorobenzyl Radicals
Vibronic emission spectroscopy is a powerful technique for studying the electronic and vibrational energy levels of transient species in the gas phase. wikipedia.org This method has been successfully applied to investigate various difluorobenzyl radicals, which are structurally related to the radical that could be formed from this compound. These studies provide valuable data on the fundamental properties of these reactive intermediates. acs.orgidpublications.org
In typical experiments, jet-cooled difluorobenzyl radicals are generated in a corona-excited supersonic expansion of a precursor molecule, such as a difluorotoluene, mixed with a helium buffer gas. acs.orgacs.org The vibronically resolved emission spectra of the radicals are then recorded in the visible region using a long-path monochromator. acs.orgacs.org The observed spectra arise from the D1 → D0 electronic transition. idpublications.org
Analysis of these spectra allows for the precise determination of the electronic transition energies and the frequencies of various vibrational modes in the ground electronic state. acs.orgacs.org These experimental findings are often compared with results from ab initio calculations to aid in the assignment of the observed vibrational modes. acs.orgidpublications.org For example, in the study of the 2,6-difluorobenzyl radical, vibrational modes such as the ring breathing vibration (mode 1) and C-H bending motions were assigned. idpublications.org Comparisons between different isomers, such as the 2,3- and 2,6-difluorobenzyl radicals, reveal how the positions of the fluorine substituents affect the vibronic structure. idpublications.org
Table 2: Selected Vibrational Mode Frequencies for Difluorobenzyl Radicals
| Radical Isomer | Vibrational Mode | Observed Frequency (cm⁻¹) |
|---|---|---|
| 2,6-Difluorobenzyl Radical | 18b (C-H bend) | 550 |
This table showcases examples of vibrational frequencies determined from the vibronic emission spectra of difluorobenzyl radicals, providing insight into their ground-state structure. idpublications.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) for Geometric and Electronic Structure Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately determine the ground-state geometry and various electronic properties. For 4,5-Difluoro-2-methoxybenzyl bromide, a full geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), to find the lowest energy conformation. nih.gov
Furthermore, DFT calculations yield crucial electronic properties. The distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound The following data is representative of typical outputs from DFT calculations and is for illustrative purposes.
| Parameter | Predicted Value | Unit |
| C-Br Bond Length | 1.96 | Ångström (Å) |
| C-O (methoxy) Bond Length | 1.37 | Ångström (Å) |
| C-F (para) Bond Length | 1.35 | Ångström (Å) |
| C-C-Br Bond Angle | 112.5 | Degrees (°) |
| O-C(ring)-C(CH2Br) Dihedral Angle | 5.2 | Degrees (°) |
Table 2: Illustrative DFT-Calculated Electronic Properties for this compound The following data is representative of typical outputs from DFT calculations and is for illustrative purposes.
| Property | Predicted Value | Unit |
| HOMO Energy | -6.5 | Electron Volts (eV) |
| LUMO Energy | -0.8 | Electron Volts (eV) |
| HOMO-LUMO Gap | 5.7 | Electron Volts (eV) |
| Dipole Moment | 2.1 | Debye (D) |
Prediction of Reactivity Parameters and Reaction Pathways through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. The benzyl (B1604629) bromide moiety is a classic electrophile, prone to nucleophilic substitution reactions (SN1 and SN2). Computational methods can determine the activation energies for these competing pathways, thereby predicting which mechanism is more favorable under specific conditions.
For an SN2 reaction, calculations would model the transition state of the incoming nucleophile attacking the benzylic carbon and displacing the bromide ion. For an SN1 pathway, the calculations would focus on the stability of the intermediate benzylic carbocation formed upon the departure of the bromide. The electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atoms on the aromatic ring will have a significant electronic influence on the stability of this carbocation and the transition states. The stability of related benzyl bromide derivatives has been shown to be highly dependent on the electronic nature of ring substituents. nih.gov
Global reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated to quantify the molecule's reactivity. mdpi.com These parameters provide a quantitative scale for comparing the reactivity of this compound with other related compounds.
In Silico Reaction Screening and Discovery Methodologies (e.g., AFIR Method)
Modern computational chemistry enables the exploration of complex reaction networks and the discovery of novel reaction pathways. Methodologies like the Artificial Force Induced Reaction (AFIR) method are powerful tools for automated reaction path searching. The AFIR method works by applying an "artificial force" between reactant molecules to systematically explore potential reaction channels without prior knowledge of the transition state structures.
Applying the AFIR method to this compound in the presence of various reactants (e.g., nucleophiles, catalysts) could uncover not only the expected SN1/SN2 pathways but also unforeseen side reactions or novel transformations. This in silico screening can accelerate the discovery of new synthetic applications for the compound by identifying promising reaction conditions and partners that might not be intuitively obvious. The results from such a screening would provide a comprehensive map of the potential energy surface, highlighting the most kinetically and thermodynamically favorable reaction outcomes.
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for finding minimum energy structures, this compound is a flexible molecule with rotational freedom around several single bonds, particularly the C(ring)-C(CH2Br) and C(ring)-O(methoxy) bonds. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time at a given temperature. nih.gov
MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior. By running simulations for nanoseconds or longer, it is possible to sample a wide range of accessible conformations and determine their relative populations. This analysis reveals the preferred orientations (rotamers) of the bromomethyl and methoxy groups.
The results of an MD simulation are often presented as a histogram of dihedral angles or as a free energy surface, which maps the energy of the molecule as a function of key rotational degrees of freedom. This information is crucial for understanding how the molecule's shape and flexibility might influence its reactivity or its interactions with other molecules, such as in a solvent or at an enzyme's active site.
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block for Complex Fluorinated Organic Frameworks
The synthesis of complex fluorinated organic frameworks often utilizes specialized building blocks that can introduce fluorine atoms into the final structure in a controlled manner. 4,5-Difluoro-2-methoxybenzyl bromide serves as such a building block. The presence of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties. In the context of organic frameworks, the incorporation of fluorine can enhance thermal stability, modify electronic properties, and influence the packing of molecules in the solid state.
Metal-organic frameworks (MOFs) are a class of porous materials constructed from organic linkers and metal ions or clusters. The modular nature of MOFs allows for the tuning of their properties by varying the organic linker. chemrxiv.org The use of fluorinated linkers, which can be synthesized from precursors like this compound, can lead to MOFs with tailored gas adsorption properties and improved stability. chemrxiv.orgua.es These materials are being investigated for applications in gas storage, separation, and catalysis.
Precursor for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a versatile precursor for the synthesis of a variety of fluorinated heterocyclic systems. The benzyl (B1604629) bromide functionality allows for facile alkylation of heteroatoms such as nitrogen, oxygen, and sulfur, which is a key step in the construction of many heterocyclic rings.
For instance, it can be used to introduce the 4,5-difluoro-2-methoxybenzyl group onto a nitrogen atom in a pre-existing heterocyclic core, or it can participate in cyclization reactions to form new heterocyclic rings. The resulting fluorinated heterocyclic compounds often exhibit unique biological activities and photophysical properties.
| Application | Description |
| Medicinal Chemistry | Synthesis of biologically active heterocyclic compounds for drug discovery. |
| Materials Science | Development of organic light-emitting diodes (OLEDs) and other electronic devices with specific optical and electronic properties. chemimpex.com |
Role in the Synthesis of Fluorinated Agrochemical and Pharmaceutical Intermediates
The introduction of fluorine atoms into agrochemicals and pharmaceuticals is a well-established strategy to enhance their efficacy and metabolic stability. chemimpex.com this compound serves as a key intermediate in the synthesis of various fluorinated active ingredients. chemimpex.comfishersci.no Its reactive nature allows for its incorporation into larger, more complex molecules destined for biological applications.
In the pharmaceutical industry, this compound is utilized in the development of new therapeutic agents, including anti-cancer drugs. chemimpex.com The fluorine atoms can improve the lipophilicity of a drug molecule, which can lead to better absorption and distribution in the body. chemimpex.com In the agrochemical sector, it contributes to the synthesis of novel pesticides and herbicides with improved performance and environmental profiles. chemimpex.com
Application in Novel Material Design (e.g., Liquid Crystals)
The unique electronic and steric properties imparted by the fluorine and methoxy (B1213986) substituents make this compound an attractive component in the design of novel materials, particularly liquid crystals. beilstein-journals.org Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. They are widely used in display technologies such as LCDs.
The incorporation of fluorinated moieties into liquid crystal molecules can significantly influence their mesomorphic behavior, dielectric anisotropy, and viscosity. mdpi.com By using this compound as a starting material, chemists can synthesize new liquid crystalline compounds with optimized properties for specific applications, such as faster switching times and lower power consumption in displays. mdpi.com
Derivatization Agent in Advanced Analytical Method Development (e.g., Chromatography, Mass Spectrometry)
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. nih.gov this compound can be used as a derivatizing agent, particularly for compounds containing nucleophilic functional groups such as carboxylic acids, phenols, and thiols.
The reaction of this reagent with an analyte introduces the fluorinated benzyl group, which can enhance its detectability in techniques like gas chromatography-mass spectrometry (GC-MS) with electron capture detection. nih.govmdpi.com The presence of the highly electronegative fluorine atoms in the derivative increases its electron affinity, leading to a stronger signal and improved sensitivity in the analysis. nih.gov This is particularly useful for the trace analysis of biologically important molecules. mdpi.com
Future Research Directions and Emerging Trends
Development of Novel and Highly Selective Fluorination Methods for Benzylic Systems
The introduction of fluorine into benzylic positions can significantly alter a molecule's properties, but achieving high selectivity remains a challenge. d-nb.info Future research is directed towards creating more precise and versatile fluorination methods.
One promising avenue is the advancement of C-H fluorination techniques. beilstein-journals.org These methods avoid the need for pre-functionalized substrates, offering a more direct and atom-economical route to benzyl (B1604629) fluorides. organic-chemistry.org Recent progress includes the use of photocatalysts under visible light to enable benzylic fluorination across a range of substrates with exceptional functional group tolerance. d-nb.infobeilstein-journals.org For instance, the use of 9-fluorenone (B1672902) as a photocatalyst has been shown to promote benzylic fluorination with Selectfluor. beilstein-journals.org Another approach involves a silver-catalyzed radical-polar crossover mechanism for nucleophilic benzylic fluorination. beilstein-journals.org
The development of new fluorinating reagents is also a key area of interest. While electrophilic reagents like Selectfluor are common, there is a growing emphasis on using nucleophilic fluoride (B91410) sources, such as [¹⁸F]fluoride, which are more economical and crucial for applications like positron emission tomography (PET) imaging. d-nb.inforesearchgate.net Overcoming the challenges associated with the lower nucleophilicity of fluoride in C(sp³)–H fluorination is a significant goal. researchgate.net
Table 1: Comparison of Emerging Benzylic Fluorination Methods
| Method | Catalyst/Reagent | Key Features |
|---|---|---|
| Photocatalytic C-H Fluorination | 9-fluorenone, Acr+-Mes | Proceeds via radical pathways, tolerates a wide range of functional groups. d-nb.infobeilstein-journals.org |
| Silver-Catalyzed C-H Fluorination | Silver catalyst with amide ligands | Employs a radical-polar crossover mechanism for nucleophilic fluorination. beilstein-journals.org |
| Charge-Transfer Complex Induced Fluorination | Selectfluor and DMAP | Allows for a solvent-dependent switch between decarboxylative fluorination and direct C-H fluorination. nih.gov |
Exploration of C-F Bond Activation and Functionalization Strategies
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a formidable challenge but also a significant opportunity. numberanalytics.commdpi.com Developing methods to cleave C-F bonds allows for the transformation of readily available polyfluorinated compounds into diverse, high-value molecules. researchgate.net
Transition metal catalysts have been instrumental in advancing C-F activation. numberanalytics.com Research is focused on designing novel catalysts with improved activity and selectivity to facilitate the cleavage of these inert bonds. numberanalytics.commdpi.com This allows for the conversion of fluoroaromatics into products with new C-C, C-H, or carbon-heteroatom bonds. mdpi.com
Visible-light photoredox catalysis has emerged as a powerful, mild strategy for C-F bond activation, avoiding harsh reaction conditions. researchgate.netmdpi.com This approach can generate highly reducing intermediates capable of activating inert C-F bonds, enabling the defluorinative functionalization of various fluorinated compounds. researchgate.net Radical-based transformations are also gaining prominence as a mild and effective method for activating C-F bonds in polyfluoroarenes and gem-difluoroalkenes. rsc.org These reactions can proceed through intermediates like multifluoroaryl radical anions or monofluoroalkenyl radicals. rsc.org
Future work will likely focus on expanding the scope of these reactions and applying them to more complex molecular architectures, providing new pathways for synthesizing novel fluorinated building blocks. researchgate.net
Integration of Computational and Experimental Approaches for Reaction Discovery
The synergy between computational modeling and experimental investigation is becoming increasingly vital for accelerating the discovery and optimization of new chemical reactions. In the context of organofluorine chemistry, this integrated approach provides deep mechanistic insights that are often difficult to obtain through experiments alone.
Quantum mechanical (QM) theoretical calculations, for instance, can elucidate complex reaction pathways, such as the oxidative defluorination mechanisms catalyzed by P450 monooxygenases. acs.org By combining these calculations with experimental techniques like intermediate identification and deuterium (B1214612) insertion experiments, researchers can uncover hidden reaction pathways and gain a more complete understanding of the catalytic cycle. acs.org
Computational studies are also crucial in understanding the mechanisms of photocatalytic processes involved in both fluorination and C-F bond activation. They can help in designing more efficient photocatalysts and predicting reaction outcomes. Similarly, in the development of new fluorination reagents, computational analysis of reaction mechanisms, such as the two-step process in deoxyfluorination using chloroimidazolium-based reagents, can provide valuable insights. researchgate.net This deeper understanding allows for the rational design of more selective and reactive reagents and catalysts, ultimately streamlining the development of novel synthetic methodologies for compounds like 4,5-Difluoro-2-methoxybenzyl bromide.
Sustainable Synthesis Approaches for Fluorinated Benzyl Bromides
The principles of green chemistry are increasingly influencing the development of synthetic routes for fluorinated compounds. Future research will prioritize the development of sustainable and environmentally benign methods for synthesizing fluorinated benzyl bromides.
One key trend is the use of photoinduced processes, which often operate under mild conditions and can reduce the reliance on harsh reagents. nih.gov A recently developed photoinduced atom transfer radical addition (ATRA) process allows for the difunctionalization of styrenes to generate fluorinated benzyl bromides. nih.gov This method is not only mild and atom-economical but also cost-effective, requiring very low photocatalyst loading. nih.gov
Continuous-flow chemistry offers another avenue for sustainable synthesis. A flow protocol for the bromination of benzylic compounds using N-bromosuccinimide (NBS) activated by a compact fluorescent lamp (CFL) has been developed. organic-chemistry.org This method avoids the use of hazardous chlorinated solvents like carbon tetrachloride by using acetonitrile (B52724) instead. organic-chemistry.org
Table 2: Sustainable Synthesis Strategies for Fluorinated Benzyl Bromides
| Strategy | Example | Sustainability Benefits |
|---|---|---|
| Photoinduced ATRA | Difunctionalization of styrenes | Mild conditions, atom-economical, low catalyst loading. nih.gov |
| Continuous-Flow Bromination | Benzylic bromination with NBS | Use of safer solvents, efficient reaction control. organic-chemistry.org |
| Earth-Abundant Metal Catalysis | Iron-catalyzed C-H fluorination | Avoids precious metals, uses commercially available catalysts. organic-chemistry.org |
Expanding the Synthetic Utility of this compound in Materials and Biological Probes
While this compound is a valuable intermediate in organic synthesis, its full potential in advanced applications remains to be explored. Future research will likely focus on leveraging its unique electronic and structural properties for the creation of novel materials and biological tools.
In materials science, the introduction of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. The difluoro-methoxy-substituted phenyl ring of this compound could be incorporated into polymers, liquid crystals, or organic electronic materials to fine-tune their properties. The development of new polymerization and cross-coupling methods will be key to integrating this building block into functional materials.
In the realm of chemical biology, the development of fluorescent probes for studying biological systems is of great interest. nih.gov Small fluorescent molecules offer advantages over antibody-based methods for protein detection, including high sensitivity and the ability to perform analysis on a subcellular level. nih.gov The fluorinated benzyl moiety could serve as a core scaffold for the design of new fluorescent probes. By attaching fluorophores like BODIPY or sulfocyanine, it may be possible to create probes that can selectively target and image specific biological entities, such as the P-glycoprotein involved in multidrug resistance. nih.gov
Furthermore, the fluorine atoms on the aromatic ring could be exploited for ¹⁹F NMR-based studies in biological systems, offering a background-free method for tracking the molecule's fate and interactions. The development of photoinduced nitric oxide donors (PINODs) is another emerging area where fluorinated heterocycles have shown promise, suggesting potential applications for derivatives of this compound in spatiotemporal control of nitric oxide delivery. mdpi.com
Q & A
Q. What are the recommended synthesis methods for 4,5-Difluoro-2-methoxybenzyl bromide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of a substituted benzyl alcohol precursor using reagents like PBr₃ or HBr in anhydrous conditions. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of PBr₃) and reaction temperature (0–25°C) to minimize side products like dibrominated species . Solvent choice (e.g., dichloromethane or ethers) and dropwise addition of brominating agents improve yield. Reaction progress should be monitored via TLC or GC-MS to identify intermediates like benzaldehyde derivatives .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with water or bases, which may generate HBr gas .
- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate, followed by ethanol rinsing .
Q. How can impurities (e.g., residual solvents or di-brominated by-products) be removed during purification?
- Methodological Answer :
- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane (5–20%) to isolate the target compound from brominated by-products .
- Recrystallization : Employ mixed solvents like dichloromethane/hexane at low temperatures (-20°C) to enhance crystal purity .
- Spectroscopic Validation : Confirm purity via ¹H/¹³C NMR (e.g., absence of peaks at δ 4.8–5.2 ppm for dibrominated species) and HPLC (≥97% purity) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show distinct signals for methoxy (δ ~3.8 ppm) and benzyl bromide (δ ~4.5 ppm) groups. ¹⁹F NMR can confirm fluorine positions .
- Mass Spectrometry : ESI-MS or GC-MS should display molecular ion peaks at m/z 251 (M⁺) and isotope patterns consistent with Br/F .
- Elemental Analysis : Validate C, H, Br, and F percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms and methoxy group influence reactivity via resonance and inductive effects. Fluorine at C4/C5 reduces electron density at the benzyl carbon, enhancing susceptibility to SN2 displacement. Kinetic studies (e.g., using NaN₃ in DMSO) reveal a second-order rate constant (k ~10⁻³ M⁻¹s⁻¹) . Computational modeling (DFT) can map transition states to rationalize regioselectivity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Aqueous Stability : Hydrolysis studies (pH 1–14, 25°C) show rapid decomposition at pH >10 (t₁/₂ <1 hr) due to OH⁻-mediated displacement. At pH <3, stability increases (t₁/₂ >24 hr) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 120°C, with exothermic peaks indicating HBr release .
Q. What role do substituents (e.g., fluorine vs. methoxy) play in modulating its reactivity with biomolecules?
- Methodological Answer : Fluorine’s electronegativity increases electrophilicity at the benzyl carbon, enhancing crosslinking with thiols (e.g., cysteine residues). Competitive assays using glutathione (GSH) show 30% faster alkylation compared to non-fluorinated analogs . Methoxy groups stabilize intermediates via resonance, as shown by Hammett plots (σ⁺ ~-0.2) .
Q. How can by-products (e.g., benzaldehyde or dibrominated species) be quantified and mitigated during synthesis?
- Methodological Answer :
- Quantitative GC-MS : Use internal standards (e.g., deuterated toluene) to detect dibrominated by-products (retention time ~12.5 min) .
- Mitigation : Reduce Br₂ excess (<1.1 eq.) and employ low-temperature bromination (-10°C) to suppress over-bromination .
Q. What comparative studies exist between this compound and its structural analogs (e.g., 3,5-Difluoro-2-methoxy derivatives)?
- Methodological Answer : X-ray crystallography and Hammett analysis reveal that para-fluorine substitution (vs. meta) increases electrophilicity by 15% . Reactivity trends are validated via Suzuki-Miyaura coupling yields: 4,5-difluoro derivatives achieve 85% conversion vs. 72% for 3,5-difluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
